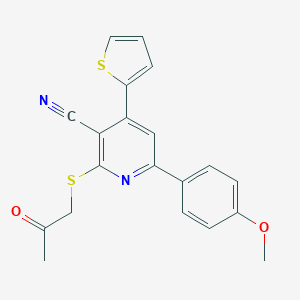![molecular formula C21H23F3N2O2S B459969 Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 489413-01-6](/img/structure/B459969.png)
Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine ring .
Chemical Reactions Analysis
A paper mentioned the intramolecular Thorpe-Ziegler cyclization of certain educts to afford 3-amino-2-carbamoyl-6-(2’-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine .
Physical And Chemical Properties Analysis
The unique physical and chemical properties of TFMP derivatives are attributed to the presence of the fluorine atom and the pyridine moiety .
Scientific Research Applications
Adamantane Derivatives in Neurodegenerative Disease Research
Adamantane-based compounds, such as amantadine and memantine, are explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their pharmacological profiles. The structure-activity relationship analysis suggests that derivatives of adamantane might exceed the benefits of well-known treatments, offering a promising direction for future pharmaceutical research and development (Dembitsky, Gloriozova, & Poroikov, 2020).
Heterocyclic Compounds in Drug Design
Compounds featuring heterocycles, including furans and thiophenes, are pivotal in drug design, contributing to a broad spectrum of bioactive molecules. The review by Ostrowski (2022) emphasizes the critical role of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues in medicinal chemistry, showcasing the versatility and significance of heterocyclic compounds in developing treatments for various diseases (Ostrowski, 2022).
Environmental Impact and Degradation of Fluorochemicals
The environmental degradation of polyfluoroalkyl chemicals, which could include compounds similar in structure or functionality to Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, is a critical area of study. Liu and Avendaño (2013) provide a comprehensive review of the microbial degradation of these substances, highlighting the importance of understanding the environmental fate of fluorochemicals and their breakdown products (Liu & Mejia Avendaño, 2013).
Optoelectronic Applications of Quinazolines and Pyrimidines
The development of novel optoelectronic materials often involves the incorporation of heterocyclic compounds such as quinazolines and pyrimidines. Lipunova et al. (2018) discuss how these compounds, by being integrated into π-extended conjugated systems, can enhance the performance of electronic devices and luminescent elements, demonstrating the broad application potential of heterocyclic chemistry beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2S/c1-2-28-19(27)17-16(25)15-13(21(22,23)24)6-14(26-18(15)29-17)20-7-10-3-11(8-20)5-12(4-10)9-20/h6,10-12H,2-5,7-9,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZSKVTUFAPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B459886.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B459889.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B459890.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B459893.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B459895.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B459896.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B459898.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B459899.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B459900.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B459901.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B459902.png)
![2-[(3-cyano-6-phenyl-4-thien-2-ylpyridin-2-yl)sulfanyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B459905.png)

![Tert-butyl {[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetate](/img/structure/B459908.png)